BenchChemオンラインストアへようこそ!

Cuscuta propenamide 1

α-glucosidase inhibition diabetes research natural product chemistry

Select Cuscuta propenamide 1 (CAS 189307-47-9) for reproducible α-glucosidase assays with a well-characterized IC50 of 103.58 μM, ideal where sub-micromolar acarbose potency is limiting. Its >440-fold superiority over propenamide 2 ensures data validity. The compound also enables unique studies at the metabolism-immunology interface via potent T-cell suppression (IC50 0.78–6.22 μM), a dual activity absent in all analogs. Secure publication-quality results with this validated reference inhibitor.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 189307-47-9
Cat. No. B1251010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuscuta propenamide 1
CAS189307-47-9
Synonyms7'-(3',4'-dihydroxyphenyl)-N-((4-methoxyphenyl)ethyl)propenamide
7'-DP-MPE-P
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+
InChIKeyJRKPLTBLTYEYJJ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cuscuta propenamide 1 (CAS 189307-47-9): A Natural α-Glucosidase Inhibitor for Metabolic and Immunological Research


Cuscuta propenamide 1 (CAS 189307-47-9), also known as N-Caffeoyl O-methyltyramine or 7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, is a naturally occurring enamide alkaloid. It is formed via the formal condensation of 4-methoxyphenylethylamine and trans-caffeic acid and was originally isolated from the parasitic plant Cuscuta reflexa [1][2]. The compound is primarily recognized for its potent and specific inhibitory activity against α-glucosidase (EC 3.2.1.20) with an IC50 of 103.58 μM, establishing its utility as a reference inhibitor in carbohydrate metabolism research and natural product-based antidiabetic drug discovery [3]. Beyond this primary activity, subsequent research has identified a distinct immunosuppressive profile, wherein the compound suppresses T-cell proliferation and type 1 cytokine production in vitro and in vivo at significantly lower concentrations [4].

Why Cuscuta propenamide 1 Cannot Be Substituted with Other α-Glucosidase Inhibitors or Related Analogs


Cuscuta propenamide 1 is structurally and functionally distinct from other α-glucosidase inhibitors, precluding simple interchange. Unlike the clinically used pseudo-tetrasaccharide acarbose (IC50 ~0.5–1 μM), Cuscuta propenamide 1 exhibits a moderate IC50 of 103.58 μM, which may offer advantages in studies where sub-micromolar potency leads to complete enzyme suppression and obscures mechanistic nuances [1]. More critically, its closely related analog Cuscuta propenamide 2 (CAS not available) shows substantially weaker α-glucosidase inhibition with an IC50 of 45.67 mM, representing a >440-fold reduction in potency that invalidates it as a functional substitute . Furthermore, Cuscuta propenamide 1 demonstrates a unique dual pharmacological profile, exhibiting potent immunosuppressive activity in T-cell assays at concentrations (IC50 0.78–6.22 μM) that are orders of magnitude lower than those required for α-glucosidase inhibition, a property not shared by its analogs or the broader class of α-glucosidase inhibitors [2]. Substitution with structurally similar compounds or alternative α-glucosidase inhibitors would fundamentally alter experimental outcomes in immunological models and produce divergent dose-response relationships in metabolic assays.

Cuscuta propenamide 1: Quantitative Differentiation and Comparator-Based Evidence for Scientific Selection


α-Glucosidase Inhibitory Potency: Cuscuta propenamide 1 vs. Its Direct Structural Analog Cuscuta propenamide 2

Cuscuta propenamide 1 demonstrates over 440-fold greater inhibitory potency against α-glucosidase compared to its closely related structural analog Cuscuta propenamide 2. In the same enzymatic assay system using α-glucosidase from Saccharomyces cerevisiae, Cuscuta propenamide 1 exhibits an IC50 of 103.58 μM, whereas Cuscuta propenamide 2 shows markedly weaker inhibition with an IC50 of 45.67 mM [1]. The substantial difference in potency is attributable to structural variations in the phenyl ring substituents: Cuscuta propenamide 1 contains a 4-methoxyphenyl group and a 3′,4′-dihydroxyphenyl moiety, whereas Cuscuta propenamide 2 incorporates a 4-butylphenyl group and a 4′-hydroxy-3′-methoxyphenyl moiety, which collectively reduce binding affinity to the enzyme's active site [1].

α-glucosidase inhibition diabetes research natural product chemistry

Immunosuppressive Activity: Cuscuta propenamide 1 Exhibits Potent T-Cell Inhibition at Sub-Micromolar Concentrations

Beyond its α-glucosidase inhibition, Cuscuta propenamide 1 displays a distinct and potent immunosuppressive activity that is not shared by its close structural analogs or typical α-glucosidase inhibitors. In primary T-cell functional assays, the compound inhibits Concanavalin A (ConA)-induced splenocyte proliferation with an IC50 of 6.22 μM and mixed lymphocyte reaction (MLR) responses with an IC50 of 0.78 μM [1]. Furthermore, in a type II collagen-induced arthritis (CIA) model, intraperitoneal administration of Cuscuta propenamide 1 at 25 mg/kg significantly reduced disease incidence and severity, correlating with suppressed collagen II-specific T-cell proliferation and reduced production of type 1 cytokines IFN-γ and IL-2 [1]. This immunosuppressive profile is not reported for Cuscuta propenamide 2 or other α-glucosidase inhibitors such as acarbose, voglibose, or miglitol, indicating a unique polypharmacology specific to this compound [2].

immunosuppression T-cell proliferation autoimmune disease models

In Vivo Immunosuppressive Efficacy: Cuscuta propenamide 1 Suppresses DTH and CIA in Murine Models

Cuscuta propenamide 1 demonstrates validated in vivo immunosuppressive efficacy in two independent murine disease models, a property not established for its structural analogs or the broader class of α-glucosidase inhibitors. In a 2,4-dinitrofluorobenzene (DNFB)-induced delayed-type hypersensitivity (DTH) model, intraperitoneal administration of the compound at 6.25, 12.5, and 25 mg/kg produced a dose-dependent suppression of inflammatory responses [1]. In the more stringent type II bovine collagen-induced arthritis (CIA) model, which recapitulates key features of human rheumatoid arthritis, administration of 25 mg/kg (i.p.) significantly reduced both the incidence and severity of arthritis, accompanied by mechanistic evidence of suppressed collagen II-specific T-cell proliferation and reduced type 1 cytokine production (IFN-γ and IL-2) [1]. In contrast, Cuscuta propenamide 2 has not been evaluated in any in vivo disease model, and clinical α-glucosidase inhibitors (acarbose, voglibose, miglitol) do not exhibit immunosuppressive activity in vivo [2].

in vivo pharmacology delayed-type hypersensitivity collagen-induced arthritis

Cuscuta propenamide 1: High-Value Application Scenarios Supported by Quantitative Evidence


Validation of α-Glucosidase Inhibition in Natural Product-Based Antidiabetic Screening Cascades

Cuscuta propenamide 1 serves as an ideal reference inhibitor for α-glucosidase assays where micromolar-range potency is required to avoid complete enzyme suppression at low concentrations. Its well-characterized IC50 of 103.58 μM provides a reliable benchmark for comparing novel natural product-derived inhibitors, and its >440-fold superiority over Cuscuta propenamide 2 ensures that only the correct compound yields reproducible, publication-quality data [1]. This application is particularly relevant for academic and industrial groups engaged in high-throughput screening of plant extracts and marine natural products for antidiabetic lead compounds.

Elucidation of Dual Metabolic-Immunomodulatory Pharmacology in Autoimmune Disease Models

Cuscuta propenamide 1 is uniquely positioned for research exploring the intersection of metabolic regulation and immune function, particularly in the context of rheumatoid arthritis and other autoimmune disorders where glucose metabolism and T-cell activation are interconnected. The compound's dual activity—α-glucosidase inhibition (IC50 103.58 μM) and potent T-cell suppression (IC50 0.78–6.22 μM in vitro; effective at 6.25–25 mg/kg in vivo)—enables investigators to probe whether simultaneous modulation of carbohydrate digestion and adaptive immunity confers therapeutic advantages over single-target approaches [2][3]. No other α-glucosidase inhibitor or Cuscuta-derived analog offers this dual pharmacological signature.

Mechanistic Studies of T-Cell Activation and Th1 Cytokine Regulation

For immunologists investigating T-cell receptor signaling, costimulation, or Th1/Th2 polarization, Cuscuta propenamide 1 provides a well-characterized small-molecule probe. The compound dose-dependently inhibits anti-CD3/CD28-induced T-cell proliferation and selectively suppresses type 1 cytokine (IFN-γ and IL-2) production without affecting IL-12 secretion from macrophages, indicating a T-cell-intrinsic mechanism [2]. This selectivity profile, combined with validated in vivo efficacy in DTH and CIA models, makes Cuscuta propenamide 1 a valuable tool for dissecting pathways relevant to T-cell-mediated autoimmunity and transplant rejection [2].

Quality Control and Standardization of Cuscuta reflexa and Fissistigma oldhamii Herbal Extracts

Cuscuta propenamide 1, as an analytical standard with confirmed purity (e.g., ≥98.37% by HPLC), is essential for the quantitative standardization of herbal extracts derived from Cuscuta reflexa (parasitic plant used in traditional medicine) and Fissistigma oldhamii (traditional Chinese herb for rheumatoid arthritis) . Its presence as a bioactive marker compound enables rigorous quality control, batch-to-batch consistency verification, and correlation of chemical composition with pharmacological activity in preclinical and clinical studies of these botanical materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cuscuta propenamide 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.